molecular formula C9H13NO2 B1195343 5-(2-Aminoethyl)-2-methoxyphenol CAS No. 3213-30-7

5-(2-Aminoethyl)-2-methoxyphenol

Cat. No.: B1195343
CAS No.: 3213-30-7
M. Wt: 167.2 g/mol
InChI Key: WJXQFVMTIGJBFX-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methoxyphenol: is an organic compound that features a phenol group substituted with a methoxy group and an aminoethyl side chain

Mechanism of Action

Target of Action

The primary target of 5-(2-Aminoethyl)-2-methoxyphenol is the serotonin receptor (SR), specifically the 5-HT2 receptor . Serotonin receptors play a crucial role in the central nervous system, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

This compound, like other serotonin receptor modulators, is believed to interact with its targets by inhibiting the reuptake of serotonin in the brain neurons . This inhibition increases serotonergic neurotransmission, which can lead to changes in perception, mood, and other psychological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin. The compound’s interaction with the serotonin receptor can influence the synaptic reorganization process, which may lead to changes in psychiatric symptoms .

Pharmacokinetics

Similar compounds are known to be metabolized by the liver into various products, all of which are pharmacologically inactive . These compounds are excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin. These effects may include changes in perception, mood, cognition, reward, learning, and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment can potentially interact with this compound, altering its action .

Biochemical Analysis

Biochemical Properties

5-(2-Aminoethyl)-2-methoxyphenol plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the synthesis of catecholamines. These interactions are crucial for the conversion of tyrosine to L-DOPA and subsequently to dopamine . The compound also interacts with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, particularly those involving dopamine receptors. The compound modulates gene expression and cellular metabolism by affecting the levels of neurotransmitters and other signaling molecules . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a precursor to dopamine, which binds to dopamine receptors and activates downstream signaling pathways . The compound can inhibit or activate enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve cognitive function. At high doses, it may cause toxic or adverse effects, such as oxidative stress and neurotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which convert it into various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via dopamine transporters and other related proteins . Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-methoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Aminoethylation: The methoxyphenol is then subjected to aminoethylation. This can be achieved by reacting the methoxyphenol with ethyleneimine or by reductive amination using ethylene diamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a ligand in biochemical studies, interacting with proteins and enzymes.

    Industry: Used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar in having an aminoethyl group but lacks the methoxy and phenol groups.

    Tryptamine: Contains an indole ring with an aminoethyl side chain, differing in the aromatic system.

    Serotonin: A neurotransmitter with a similar aminoethyl side chain but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(2-Aminoethyl)-2-methoxyphenol is unique due to the combination of its phenol, methoxy, and aminoethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQFVMTIGJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-33-0 (hydrochloride)
Record name 3-Hydroxy-4-methoxyphenethylamine
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DSSTOX Substance ID

DTXSID90954003
Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxytyramine
Source Human Metabolome Database (HMDB)
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CAS No.

3213-30-7, 645-33-0
Record name 4-O-Methyldopamine
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Record name 3-Hydroxy-4-methoxyphenethylamine
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Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Record name 4-(2-aminoethyl)guaiacol hydrochloride
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Record name 5-(2-aminoethyl)-2-methoxyphenol
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Record name 4-O-METHYLDOPAMINE
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Record name 4-Methoxytyramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(2-Aminoethyl)-2-methoxyphenol in the context of the research paper?

A1: The research paper focuses on identifying and characterizing novel compounds isolated from the soft coral Sinularia flexibilis []. This compound was identified as one of the three amides derived from a novel lipid acid, (Z)-3-methyldodec-2-enoic acid, also found in the soft coral []. These amides, including the one derived from this compound, were found to be atrial stimulants [].

Q2: Can you provide more information about the structural characterization of this compound based on the research?

A2: The paper primarily focuses on the isolation and characterization of the novel lipid acid and confirming the structures of the amides through synthesis []. While it doesn't delve deep into the specific spectroscopic data of this compound, it mentions that the structure determination of all isolated compounds was achieved using spectral methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds.

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